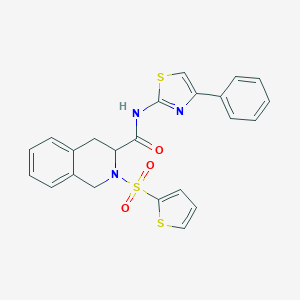

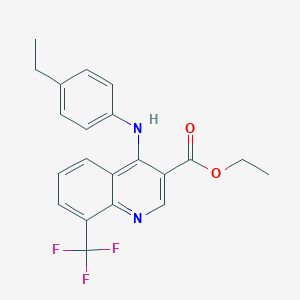

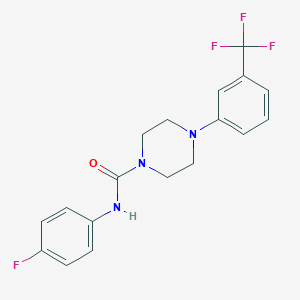

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that selectively binds to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has a wide range of applications in scientific research, particularly in the study of hypoxia. Hypoxia is a condition where there is a deficiency of oxygen in the body's tissues, which can lead to a range of health problems. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds selectively to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems, including tumors, ischemic tissues, and inflammatory conditions.

Mecanismo De Acción

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate works by selectively binding to hypoxic cells through the formation of adducts with cellular macromolecules. The binding of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate to hypoxic cells is mediated by the presence of nitroreductase enzymes, which are upregulated in hypoxic cells. Once Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds to a hypoxic cell, it is reduced by nitroreductase enzymes, resulting in the formation of a stable adduct that can be detected using various imaging techniques.

Biochemical and Physiological Effects:

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects in hypoxic cells. These effects include the inhibition of DNA synthesis, the induction of apoptosis, and the activation of various signaling pathways. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to enhance the radiosensitivity of hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages as a tool for studying hypoxia in lab experiments. It is highly selective for hypoxic cells and can be detected using various imaging techniques, including fluorescence microscopy and positron emission tomography (PET). Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is also stable and can be stored for long periods, making it a convenient tool for researchers.

However, there are also some limitations to the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a complex molecule that requires careful handling and purification to ensure its purity and quality. It is also relatively expensive compared to other hypoxia markers, which can limit its use in some research settings.

Direcciones Futuras

There are several future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within tumors, allowing for the development of targeted therapies that selectively kill hypoxic cells.

Another potential future direction is in the study of inflammatory conditions, where hypoxia is known to play a role. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within inflamed tissues, allowing for a better understanding of the mechanisms underlying inflammation.

In conclusion, Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a valuable tool for studying hypoxia in various biological systems. Its unique properties make it a valuable tool for researchers studying cancer, ischemic tissues, and inflammatory conditions. While there are some limitations to its use, the future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research are promising, and it is likely to remain an important tool for years to come.

Métodos De Síntesis

Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-amino-4-ethyl aniline with 2-cyano-3-trifluoromethylquinoline. The resulting intermediate is then reacted with ethyl chloroformate to yield Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Propiedades

Fórmula molecular |

C21H19F3N2O2 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C21H19F3N2O2/c1-3-13-8-10-14(11-9-13)26-18-15-6-5-7-17(21(22,23)24)19(15)25-12-16(18)20(27)28-4-2/h5-12H,3-4H2,1-2H3,(H,25,26) |

Clave InChI |

MPYMWTNVFLZJEA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F |

SMILES canónico |

CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one](/img/structure/B284802.png)

![N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide](/img/structure/B284803.png)

![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)

![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)

![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)

![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)